molecular formula C8H12F3N5 B13413353 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine CAS No. 58892-53-8

2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine

Cat. No.: B13413353
CAS No.: 58892-53-8
M. Wt: 235.21 g/mol
InChI Key: KNDLITGVEZZZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine (CAS 58892-53-8) is a synthetic, fluorinated specialty chemical based on the 1,3,5-triazine (s-triazine) heterocyclic scaffold . The s-triazine core is a privileged structure in medicinal chemistry and drug discovery, known for its ability to interact with a variety of biological targets . This compound features a trifluoromethyl group, a common moiety used to enhance the metabolic stability, lipophilicity, and overall biopotency of research molecules . The specific presence of the sec-butylamino side chain contributes to the compound's steric and electronic properties. The 1,3,5-triazine scaffold has demonstrated significant research potential in the development of antitumor agents, with several derivatives approved for cancer therapy . These compounds often function by inhibiting key enzymes involved in cell proliferation, such as topoisomerases, tyrosine kinases, and cyclin-dependent kinases . Furthermore, s-triazine derivatives incorporating fluorinated piperazines have been extensively studied for their in vitro antimicrobial and antimycobacterial activities, showing promise against a range of bacterial and fungal strains . This combination of structural features makes this compound a valuable building block for researchers in medicinal chemistry, particularly for those investigating new anticancer and antimicrobial agents. It is supplied as a research-grade material for laboratory investigations. This product is strictly For Research Use Only (RUO).

Properties

CAS No.

58892-53-8

Molecular Formula

C8H12F3N5

Molecular Weight

235.21 g/mol

IUPAC Name

2-N-butan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H12F3N5/c1-3-4(2)13-7-15-5(8(9,10)11)14-6(12)16-7/h4H,3H2,1-2H3,(H3,12,13,14,15,16)

InChI Key

KNDLITGVEZZZII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Cyanuric chloride is the classical starting material for s-triazine derivatives.
  • For trifluoromethyl substitution at position 6, derivatives such as 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine have been reported as intermediates.
  • The trifluoromethyl group can be introduced via trifluoroacetic acid derivatives or trifluoromethylation reactions on preformed triazine rings.

Stepwise Amination

  • The chlorine atoms on the triazine ring are substituted stepwise by nucleophilic amines.
  • The amino group at position 2 is introduced typically by reaction with ammonia or ammonium hydroxide.
  • The sec-butylamino group at position 4 is introduced by reaction with sec-butylamine or its hydrochloride salt.

Reaction Conditions

  • Reactions are conducted in anhydrous, non-aqueous solvents such as acetonitrile, tetrahydrofuran, or 2-methyltetrahydrofuran.
  • Temperature control is critical: initial substitution often occurs at low temperatures (0–45 °C) to avoid side reactions.
  • Alkali (e.g., sodium hydroxide) is used to facilitate substitution and neutralize generated acids.
  • Reaction times vary from 1 to 10 hours depending on step and scale.

Representative Synthesis Procedure

Based on patent CN113943258B and EP0482477A1:

Step Reagents and Conditions Description
1. Cyanuric chloride + dimethyl malonate + alkali in solvent (e.g., acetonitrile) at controlled temperature Formation of intermediate substituted triazine
2. Recovery of solvent, addition of hydrochloric acid, ammonia water added slowly at 35–45 °C Introduction of amino group at position 2
3. Solvent recovery, addition of methanol, slow addition of sodium hydroxide at 0–5 °C, reaction at 30–35 °C Formation of intermediate with amino substitution
4. Reaction with sec-butylamine or sec-butylamine hydrochloride in anhydrous solvent at elevated temperature (115–175 °C) Substitution of chlorine at position 4 by sec-butylamino group
5. Purification by crystallization, filtration, and drying Isolation of 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine with high purity (>98%)

Reaction Mechanism Insights

  • The nucleophilic aromatic substitution (SNAr) occurs preferentially at the chlorine atoms due to the electron-deficient nature of the triazine ring.
  • The trifluoromethyl group at position 6 stabilizes the ring but also slightly reduces reactivity, requiring careful control of reaction conditions.
  • The sec-butylamino group is introduced via nucleophilic attack on the 4-chloro position, often facilitated by the presence of base to neutralize hydrochloric acid formed.

Yield and Purity Data

Parameter Value
Overall yield Approximately 70–80% (multi-step process)
Purity of final product >98% by HPLC or chromatographic analysis
Reaction time 8–10 hours total for amination steps
Temperature range 0–175 °C depending on step

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
One-pot multi-step synthesis (CN113943258B) Simplified process, good yield, high purity Requires precise temperature and pH control
Stepwise substitution with isolated intermediates (EP0482477A1) High selectivity, control over substitution pattern Longer process, solvent recovery steps needed
Direct reaction with sec-butylamine hydrochloride (US3586679A) Avoids acid acceptors, produces HCl as byproduct High temperature needed, potential side products

Summary and Recommendations

  • The preparation of this compound is best achieved via controlled nucleophilic substitution on a trifluoromethyl-substituted triazine intermediate.
  • Use of anhydrous solvents and careful temperature and pH control are essential for high yield and purity.
  • The one-pot method combining substitution and amination steps offers a practical and efficient synthetic route.
  • Purification by crystallization ensures the removal of side products and attainment of >98% purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sec-butylamino groups.

    Reduction: Reduction reactions can occur, especially at the triazine ring.

    Substitution: The compound can participate in substitution reactions, where the amino or sec-butylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives of the amino and sec-butylamino groups.

    Reduction Products: Reduced forms of the triazine ring.

    Substitution Products: Compounds with new functional groups replacing the amino or sec-butylamino groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique chemical structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.

Industry:

    Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The amino and sec-butylamino groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Key Substituent Differences:

  • 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine: Position 2: Amino (–NH₂) group. Position 4: Bulky sec-butylamino (–NH–CH(CH₂CH₃)₂) group. Position 6: Trifluoromethyl (–CF₃) group.
  • 2-Amino-4-methoxy-6-methyl-s-triazine (CAS 1668-54-8): Position 4: Methoxy (–OCH₃), an electron-donating group. Position 6: Methyl (–CH₃). Applications: Primarily agrochemicals due to moderate reactivity and stability .
  • Triflusulfuron methyl (herbicide): Core: Sulfonylurea-linked triazine. Substituents: 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy). Applications: Targets plant acetolactate synthase (ALS) for weed control .
  • Antimicrobial s-triazines (e.g., derivatives):

    • Substituents : Piperazine/quinazoline moieties at position 4 and electron-withdrawing groups (Cl, F) at position 6.
    • Key Feature : Enhanced bioactivity against Mycobacterium tuberculosis and Gram-positive bacteria .

Electronic and Steric Impacts:

  • Trifluoromethyl (–CF₃) : Increases electrophilicity of the triazine ring, enhancing interactions with biological targets (e.g., microbial enzymes) .
  • Methoxy (–OCH₃) : Electron-donating effect reduces ring electrophilicity, favoring herbicidal over antimicrobial activity .

Physicochemical Properties

Property Target Compound 2-Amino-4-methoxy-6-methyl-s-triazine Piperazine-triazine ()
Molecular Weight ~239 g/mol (estimated) 140.146 g/mol 300–400 g/mol (varies)
Lipophilicity (LogP) High (due to –CF₃, –sec-butyl) Moderate (methyl/methoxy) Moderate (piperazine hydrophilic)
Water Solubility Low Moderate Low to moderate

The target compound’s low solubility may necessitate formulation adjuvants for pharmaceutical use, whereas herbicidal triazines (e.g., metsulfuron-methyl) are optimized for aqueous dispersal .

Data Tables

Table 1: Structural and Functional Comparison of s-Triazine Derivatives

Compound Name Substituents (Positions 2,4,6) Molecular Weight (g/mol) Key Applications
This compound –NH₂, –NH–sec-butyl, –CF₃ ~239 Antimicrobial (inferred)
2-Amino-4-methoxy-6-methyl-s-triazine –NH₂, –OCH₃, –CH₃ 140.15 Agrochemicals
Triflusulfuron methyl –SO₂N(CO)CH₃, –N(CH₃)₂, –OCH₂CF₃ ~435 Herbicide
Piperazine-triazine () –NH₂, –piperazine, –Cl/F ~350 Anti-TB, antimicrobial

Biological Activity

2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine (also known as a derivative of s-triazine) is a compound that has garnered attention due to its diverse biological activities. The s-triazine core structure is known for its potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and herbicidal agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound belongs to the class of s-triazines characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The specific structure of this compound can be represented as follows:

C8H12F3N5\text{C}_8\text{H}_{12}\text{F}_3\text{N}_5

Physical Properties

PropertyValue
Molecular Weight239.2 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

Anticancer Properties

Research indicates that compounds with an s-triazine core exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in tumorigenesis. For instance, studies have shown that modifications to the triazine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study: Inhibition of Tumor Growth
A study investigated the effects of various s-triazine derivatives on cancer cell lines. It was found that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial properties. Its efficacy against bacteria and fungi has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
Candida albicans20 µg/mL

Herbicidal Activity

In agricultural applications, derivatives of s-triazines are utilized as herbicides due to their ability to inhibit photosynthesis in plants. The specific activity of this compound as a herbicide has been evaluated in field trials, showing effective weed control with minimal phytotoxicity to crops .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound inhibits enzymes critical for cell proliferation and survival in cancer cells.
  • Membrane Disruption : It affects microbial cell membranes, leading to cell lysis.
  • Photosynthesis Inhibition : In plants, it disrupts chlorophyll synthesis and electron transport.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions on a triazine core. For example, substituting chlorine atoms in 4,6-dichloro-1,3,5-triazine derivatives with sec-butylamine and trifluoromethyl-containing reagents under controlled conditions . Optimization includes using catalysts like AlCl₃ in solvents such as o-dichlorobenzene (ODCB) to enhance reactivity and yield. Reaction temperature (e.g., 80–120°C) and stoichiometric ratios of reagents should be systematically varied to improve purity .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodology :

  • Analytical Techniques : Use HPLC with a C18 column and UV detection (λ = 254 nm) to establish retention times and quantify impurities. Calibration curves with reference standards (e.g., similar triazines) ensure accuracy .
  • Spectroscopic Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~120–140 ppm for triazine carbons) and FT-IR (N-H stretching at ~3300 cm⁻¹, C-F at ~1100–1200 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₈H₁₃F₃N₆) with <0.3% deviation .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

  • Key Properties :

  • Solubility : Limited aqueous solubility (logP ~2.5–3.5); dissolves in polar aprotic solvents (DMF, DMSO) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and interactions in biological or material systems?

  • Mechanistic Insight : The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability in drug discovery . In materials science, it increases thermal stability (TGA decomposition >250°C) and imparts hydrophobicity in polymer matrices . Computational modeling (e.g., DFT) can predict electronic effects, such as electron-withdrawing properties altering reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.
  • Metabolite Profiling : Use LC-MS to detect active metabolites that may explain discrepancies .
  • 3D-QSAR Modeling : Corrogate structural features (e.g., sec-butylamino vs. methylamino substituents) with activity trends observed in analogs .

Q. How can derivatization of the triazine core enhance specificity for target macromolecules (e.g., enzymes, DNA)?

  • Approach :

  • Functionalization : Introduce sulfonamide or morpholine groups to modulate hydrogen-bonding interactions (e.g., 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide analogs) .
  • Biological Assays : Test derivatives against kinase panels or DNA intercalation assays. For example, replacing sec-butyl with piperazine improves solubility and binding to ATP pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.